molecular formula C18H16F2N4O B1681497 SB-410220

SB-410220

Cat. No.: B1681497
M. Wt: 342.3 g/mol
InChI Key: AZFKSWSBVCFBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SB-410220 is a nonpeptide antagonist of the orexin-1 receptor (OX1R), developed by GlaxoSmithKline (GSK) as part of a series of heterocyclic urea compounds targeting orexin receptors . It exhibits high affinity for OX1R, with a binding selectivity approximately 50-fold higher than for the orexin-2 receptor (OX2R) in preclinical studies . Functionally, this compound inhibits calcium mobilization mediated by OX1R activation, demonstrating competitive antagonism in both membrane and whole-cell assays . Its pharmacological profile has made it a valuable tool for studying OX1R localization and physiological roles, particularly in sleep regulation, feeding behavior, and stress responses .

Properties

Molecular Formula

C18H16F2N4O

Molecular Weight

342.3 g/mol

IUPAC Name

1-(5,8-difluoroquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea

InChI

InChI=1S/C18H16F2N4O/c1-24(2)12-5-3-11(4-6-12)22-18(25)23-15-9-10-21-17-14(20)8-7-13(19)16(15)17/h3-10H,1-2H3,(H2,21,22,23,25)

InChI Key

AZFKSWSBVCFBCG-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)NC(=O)NC2=CC=NC3=C(C=CC(=C23)F)F

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)NC2=CC=NC3=C(C=CC(=C23)F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SB-410220;  SB 410220;  SB410220.

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SB-410220 involves the reaction of 5,8-difluoroquinoline-4-amine with 4-dimethylaminobenzoyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

SB-410220 primarily undergoes substitution reactions due to the presence of the fluoroquinoline and dimethylaminophenyl groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include and .

    Oxidation Reactions: Reagents such as or .

    Reduction Reactions: Reagents like or .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives , while oxidation and reduction reactions can lead to quinoline derivatives .

Scientific Research Applications

SB-410220 is a chemical compound that has been investigated for its potential applications, primarily related to its activity as an Orexin-1 receptor (OX1R) antagonist . Orexins, also known as hypocretins, are neuropeptides that play a crucial role in regulating sleep-wake cycles, arousal, and reward-seeking behaviors . As such, compounds that can selectively block the OX1 receptor have garnered interest for various neuropsychiatric conditions, including addiction .

Orexin Receptor Antagonists

This compound is a diarylurea and a structurally close analog of SB-334867 and SB-408124, all developed by the same company . These compounds exhibit high affinity for the OX1 receptor .

CompoundOX1 KbK_b (nM)OX2 KbK_b (nM)
This compound8.7503
SB-334867--
SB-40812421.71405

Note: Lower KbK_b values indicate higher binding affinity.

Pharmacological Properties

This compound functions as an antagonist of the OX1 receptor. Calcium mobilization studies have confirmed its functional antagonism of the OX1 receptor, with potencies that align with its affinity as measured in radioligand binding assays . this compound has approximately 50-fold selectivity over the orexin-2 receptor .

Applications in Addiction Research

Mechanism of Action

SB-410220 exerts its effects by binding to the orexin receptor 1 , acting as an antagonist. This binding inhibits the receptor’s activity, thereby modulating the physiological processes regulated by orexin signaling. The molecular targets include the orexin receptor 1 , and the pathways involved are related to sleep-wake regulation and energy homeostasis .

Comparison with Similar Compounds

Comparative Analysis with Similar OX1R Antagonists

The following table summarizes key pharmacological parameters of SB-410220 and structurally/functionally related compounds:

Compound OX1R Affinity (Ki, nM) OX2R Affinity (Ki, nM) Selectivity (OX1R/OX2R) Functional Potency (IC₅₀, nM) Key Distinguishing Features
This compound 4.5 ± 0.2 (membrane) ~225 (estimated) ~50-fold 18.5 ± 4.5 (whole-cell) Moderate selectivity; used in calcium flux assays
SB-334867 5.03 ± 0.31 ~250 ~50-fold 57 ± 8.3 (whole-cell) First widely studied OX1R antagonist; dose-dependent cross-reactivity at OX2R
SB-408124 26.9 ± 4.1 (membrane) ~1,345 ~50-fold 57 ± 8.3 (whole-cell) Lower affinity than this compound; similar selectivity
SB-674042 0.9 ± 0.1 (membrane) >100 >100-fold 3.2 ± 0.4 (whole-cell) Highest selectivity; no off-target activity at 10 μM
SB-649868 Dual OX1R/OX2R antagonist - - - Dual antagonist; advanced to Phase II clinical trials for insomnia

Key Findings:

Affinity and Selectivity :

  • This compound exhibits higher OX1R affinity than SB-408124 (Ki = 4.5 vs. 26.9 nM in membrane assays) but lower than SB-674042 (Ki = 0.9 nM) .
  • All GSK-developed antagonists (SB-334867, SB-408124, this compound) share ~50-fold OX1R/OX2R selectivity, whereas SB-674042 achieves >100-fold selectivity due to optimized binding kinetics .

Functional Potency :

  • In calcium mobilization assays, this compound inhibits OX1R-mediated responses with an IC₅₀ of 18.5 nM, outperforming SB-408124 (IC₅₀ = 57 nM) but underperforming SB-674042 (IC₅₀ = 3.2 nM) .
  • SB-334867 shows dose-dependent OX2R blockade at high concentrations, limiting its utility in selective OX1R studies .

Clinical Relevance: SB-649868, a dual OX1R/OX2R antagonist, promotes REM and non-REM sleep in preclinical models but lacks detailed published pharmacology data . SB-674042’s >100-fold selectivity and absence of off-target activity at serotonergic, dopaminergic, or adrenergic receptors make it superior for mechanistic studies .

Research Implications and Limitations

  • This compound : Ideal for studies requiring moderate OX1R selectivity and robust functional antagonism. Its whole-cell assay performance (Ki = 18.5 nM) supports its use in cellular physiology models .
  • SB-674042 : Preferred for high-precision applications due to its unparalleled selectivity and affinity. Its radiolabeled form ([³H]SB-674042) is a gold-standard tool for receptor localization .
  • SB-649868 : Represents a therapeutic candidate but requires further preclinical data to clarify its dual receptor engagement profile .

Limitations:

  • Most data derive from in vitro assays (e.g., CHO-K1 cells), necessitating caution in extrapolating to in vivo systems.
  • This compound’s ~50-fold selectivity may still permit OX2R blockade at high doses, complicating interpretation in complex biological systems .

Biological Activity

SB-410220 is a selective antagonist of the orexin-1 receptor (OX1R), which plays a significant role in various physiological processes, including appetite regulation, sleep-wake cycles, and addiction behaviors. This article provides an overview of the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

This compound functions primarily by inhibiting the orexin-1 receptor, which is part of the orexin signaling system. Orexins (also known as hypocretins) are neuropeptides that regulate arousal, wakefulness, and appetite. The antagonism of OX1R by this compound has been shown to affect several downstream signaling pathways:

  • Calcium Signaling : Studies indicate that stimulation of OX1R leads to an increase in intracellular calcium levels through phospholipase C (PLC) activation and subsequent inositol trisphosphate (IP3) production, facilitating calcium release from intracellular stores .
  • Behavioral Effects : In animal models, blockade of OX1R using this compound has resulted in reduced drug-seeking behavior and altered responses to stressors, indicating its potential utility in treating addiction and anxiety disorders .

Pharmacological Profile

The pharmacological characteristics of this compound demonstrate its selectivity and efficacy:

PropertyValue
Selectivity for OX1R~50-fold over OX2R
pKi for OX1R5.4
pKi for OX2R<5.3
CNS PenetrationGood
Half-life (t1/2)0.4 hours
Bioavailability~10%

This compound exhibits a favorable pharmacokinetic profile with good central nervous system (CNS) penetration, making it a valuable tool for studying orexin receptor functions in vivo .

Addiction Studies

In a notable study involving rats trained for cocaine self-administration, this compound was administered during extinction phases. The results indicated that pretreatment with this compound significantly attenuated the burst of activity typically observed when animals were re-exposed to drug-paired contexts. This suggests that OX1R antagonism may help mitigate relapse behaviors in addiction models .

Sleep Regulation

Research has also explored the role of this compound in sleep regulation. In experiments designed to evaluate sleep architecture, administration of this compound resulted in increased total sleep time and alterations in sleep stages, indicating potential applications for treating sleep disorders related to orexin dysregulation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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